N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20025376
InChI: InChI=1S/C25H23ClN4O2S/c26-19-10-8-16(9-11-19)13-27-23(31)18-7-4-12-30(14-18)25-28-21-20(17-5-2-1-3-6-17)15-33-22(21)24(32)29-25/h1-3,5-6,8-11,15,18H,4,7,12-14H2,(H,27,31)(H,28,29,32)
SMILES:
Molecular Formula: C25H23ClN4O2S
Molecular Weight: 479.0 g/mol

N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC20025376

Molecular Formula: C25H23ClN4O2S

Molecular Weight: 479.0 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide -

Molecular Formula C25H23ClN4O2S
Molecular Weight 479.0 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C25H23ClN4O2S/c26-19-10-8-16(9-11-19)13-27-23(31)18-7-4-12-30(14-18)25-28-21-20(17-5-2-1-3-6-17)15-33-22(21)24(32)29-25/h1-3,5-6,8-11,15,18H,4,7,12-14H2,(H,27,31)(H,28,29,32)
Standard InChI Key YQRPLZUZBGTOOT-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A thieno[3,2-d]pyrimidine core, providing a planar, aromatic system conducive to π-π interactions with biological targets.

  • A piperidine ring at position 2, introducing conformational flexibility and basicity.

  • An N-(4-chlorobenzyl)carboxamide side chain, enhancing lipophilicity and target affinity through halogen bonding .

The IUPAC name, N-[(4-chlorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, reflects these features.

Molecular Data

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₂₅H₂₃ClN₄O₂S
Molecular Weight479.0 g/mol
SMILESC1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)Cl
InChI KeyYQRPLZUZBGTOOT-UHFFFAOYSA-N
Topological Polar Surface Area95.5 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Data sourced from PubChem and VulcanChem .

The compound’s moderate lipophilicity (LogP ≈ 3.8) and polar surface area suggest adequate blood-brain barrier permeability and oral bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis follows a three-step strategy:

  • Core Formation: Cyclization of thiourea derivatives with α,β-unsaturated ketones yields the thieno[3,2-d]pyrimidine backbone.

  • Piperidine Incorporation: Nucleophilic substitution at position 2 of the core using piperidine-3-carboxamide precursors.

  • Side Chain Functionalization: Amide coupling with 4-chlorobenzylamine under carbodiimide-mediated conditions .

Reaction conditions (e.g., reflux in acetonitrile at 80°C for 8 hours) are optimized to achieve yields >65%.

Analytical Validation

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 8.21 (s, 1H, NH), 7.65–7.23 (m, 9H, Ar-H), and 4.41 (d, 2H, CH₂) confirm structural integrity.

  • HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS m/z 479.0 [M+H]⁺ .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits dual inhibitory effects:

  • Kinase Inhibition: IC₅₀ of 0.42 µM against EGFR tyrosine kinase, comparable to erlotinib (0.39 µM) . Binding occurs via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

  • Dihydrofolate Reductase (DHFR) Inhibition: IC₅₀ of 1.2 µM, disrupting nucleotide synthesis in cancer cells.

Antiproliferative Effects

In vitro assays demonstrate potency against:

  • HT-29 (Colon Cancer): GI₅₀ = 1.8 µM .

  • DU-145 (Prostate Cancer): GI₅₀ = 2.3 µM .

Mechanistically, apoptosis is induced via caspase-3 activation and Bcl-2 downregulation.

Pharmacokinetic and Toxicological Profiles

ADME Properties

ParameterValue
Human Intestinal Absorption96.4% (High)
Plasma Protein Binding89.2%
CYP2D6 InhibitionNo
Ames TestNegative

Predicted using QikProp and admetSAR .

Toxicity

  • LD₅₀ (Mouse): 320 mg/kg (oral).

  • hERG Inhibition Risk: Low (IC₅₀ > 10 µM).

Applications and Future Directions

Research Applications

  • Chemical Probe: Used to study kinase signaling in neurodegenerative diseases.

  • Drug Design Template: Structural analogs are being explored for improved selectivity .

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